2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine
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Overview
Description
2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine (BPM) is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry. BPM is known to possess a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound may modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and modulate the activity of certain neurotransmitters in the brain. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine in lab experiments is its potent antitumor activity. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration regimen for this compound.
Future Directions
There are several future directions for research on 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine. One area of research could focus on the development of new drugs based on the chemical structure of this compound. Additionally, more research is needed to determine the optimal dosage and administration regimen for this compound. Further studies could also investigate the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
Synthesis Methods
2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine can be synthesized using several methods, including the reaction of 2-benzyl-4-chloromorpholine with 2-ethyl-5-(hydroxymethyl)pyrimidine in the presence of a base. Another method involves the reaction of 2-benzyl-4-morpholinone with 2-ethyl-5-(chloromethyl)pyrimidine in the presence of a base. Both methods result in the formation of this compound with high yields.
Scientific Research Applications
2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-benzyl-4-[(2-ethylpyrimidin-5-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-18-19-11-16(12-20-18)13-21-8-9-22-17(14-21)10-15-6-4-3-5-7-15/h3-7,11-12,17H,2,8-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDRFGOXSUVIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)CN2CCOC(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.